molecular formula C10H13IN2O2 B1324990 tert-Butyl (2-iodopyridin-4-yl)carbamate CAS No. 869735-25-1

tert-Butyl (2-iodopyridin-4-yl)carbamate

Cat. No.: B1324990
CAS No.: 869735-25-1
M. Wt: 320.13 g/mol
InChI Key: PUTKGLACVBDVLW-UHFFFAOYSA-N
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Description

tert-Butyl (2-iodopyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H13IN2O2. It is a derivative of pyridine, featuring an iodine atom at the 2-position and a tert-butyl carbamate group at the 4-position. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-iodopyridin-4-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-iodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and reliability of the final product .

Mechanism of Action

The mechanism of action of tert-butyl (2-iodopyridin-4-yl)carbamate involves its ability to participate in various chemical reactions. The iodine atom at the 2-position and the tert-butyl carbamate group at the 4-position confer unique reactivity to the compound. These functional groups enable the compound to undergo substitution, oxidation, reduction, and coupling reactions, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-chloropyridin-4-yl)carbamate
  • tert-Butyl (2-bromopyridin-4-yl)carbamate
  • tert-Butyl (2-fluoropyridin-4-yl)carbamate

Uniqueness

tert-Butyl (2-iodopyridin-4-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, providing access to a broader range of chemical transformations .

Biological Activity

Introduction

tert-Butyl (2-iodopyridin-4-yl)carbamate is a chemical compound that belongs to the carbamate class, characterized by a pyridine ring substituted with iodine. This structure suggests potential biological activity, particularly in medicinal chemistry and drug development. The presence of the iodine atom and the carbamate functional group may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Properties

  • Molecular Formula : C10H12IN2O2
  • Molecular Weight : 320.13 g/mol
  • Appearance : White to off-white crystalline solid
  • Melting Point : 72-76 °C
  • Boiling Point : Approximately 313.2 °C

The compound's reactivity is largely attributed to the iodine atom, which can undergo nucleophilic substitution reactions. The carbamate group is also susceptible to hydrolysis under acidic or basic conditions, potentially releasing tert-butanol and an amine.

Pharmacological Potential

Research indicates that compounds containing pyridine and carbamate moieties often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar structures have demonstrated effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Pyridine derivatives are frequently studied for their capacity to modulate inflammatory responses.
  • Anticancer Properties : Some carbamate derivatives have shown promise in inhibiting cancer cell proliferation.

The iodine substitution on the pyridine ring may enhance these activities by improving the compound's binding affinity to biological targets .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It may interact with various receptors, altering physiological responses.
  • Nucleophilic Attack : The iodine atom's electrophilic nature can facilitate reactions with nucleophiles in biological systems.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various carbamate derivatives, including those similar to this compound. Results indicated that modifications to the pyridine ring significantly influenced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of iodine was noted to enhance activity due to increased lipophilicity and improved membrane penetration .

Study 2: Anti-inflammatory Effects

In a model assessing anti-inflammatory activity, compounds with similar structures were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study 3: Anticancer Activity

Research focusing on the anticancer potential of pyridine-based carbamates highlighted that certain derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The study emphasized the importance of structural modifications in enhancing cytotoxicity against specific cancer types .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
tert-Butyl (2-chloro-3-iodopyridin-4-YL)carbamateModerate antimicrobialEffective against resistant bacterial strains
tert-Butyl (4-iodo-pyridin-3-YL)carbamateSignificant anti-inflammatoryReduced cytokine levels in murine models
tert-Butyl (1-iodopropan-2-yl)carbamateAnticancer effectsInduced apoptosis in breast cancer cell lines

This table illustrates the varying degrees of biological activity among structurally similar compounds, emphasizing the role of specific substituents like iodine in enhancing pharmacological effects.

Properties

IUPAC Name

tert-butyl N-(2-iodopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTKGLACVBDVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640066
Record name tert-Butyl (2-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869735-25-1
Record name 1,1-Dimethylethyl N-(2-iodo-4-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869735-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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